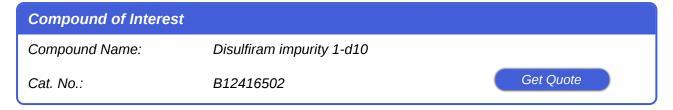


In-Depth Technical Guide: Disulfiram Impurity 1 and its Deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Disulfiram Impurity 1 (Methyl N,N-diethyldithiocarbamate), CAS number 686-07-7, and its deuterated analog, **Disulfiram**Impurity 1-d10. This document details the physicochemical properties, synthesis, analytical methodologies for detection and quantification, and the biological significance of this impurity, which is also a key metabolite of Disulfiram.

Chemical Identity and Physical Properties

Disulfiram Impurity 1, chemically known as Methyl N,N-diethyldithiocarbamate, is a significant compound in the quality control of Disulfiram, a medication used for the management of chronic alcoholism. Its deuterated form, **Disulfiram Impurity 1-d10**, serves as an invaluable internal standard for quantitative analytical studies due to its mass difference, which allows for clear differentiation in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Disulfiram Impurity 1 and its d10 Analog



Property	Disulfiram Impurity 1 (non- labelled)	Disulfiram Impurity 1-d10
CAS Number	686-07-7	Not available (labelled)
Molecular Formula	C ₆ H ₁₃ NS ₂	C ₆ H ₃ D ₁₀ NS ₂ [1]
Molecular Weight	163.30 g/mol [2]	173.42 g/mol [1]
IUPAC Name	Methyl N,N- diethylcarbamodithioate	Methyl N,N- bis(perdeuterioethyl)carbamodi thioate
Synonyms	Methyl diethyldithiocarbamate, DDTC-Me	Methyl (Diethyl- d10)dithiocarbamate
Appearance	Colorless to pale yellow liquid[3]	Not available
Solubility	Soluble in organic solvents, limited solubility in water[3]	Not available

Synthesis and Formation

Disulfiram Impurity 1 can be formed during the synthesis of Disulfiram or as a degradation product. It is also a known metabolite of Disulfiram in vivo. A general laboratory synthesis can be performed by reacting sodium N,N-diethyldithiocarbamate with a methylating agent.

Experimental Protocol: Synthesis of Methyl N,N-diethyldithiocarbamate

This protocol is adapted from the synthesis of similar dithiocarbamates.

Materials:

- Sodium N,N-diethyldithiocarbamate
- · Methyl iodide
- Anhydrous acetone



- Stirring apparatus
- Reaction flask
- Dropping funnel
- Rotary evaporator

Procedure:

- Dissolve Sodium N,N-diethyldithiocarbamate in anhydrous acetone in a reaction flask equipped with a stirrer.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of methyl iodide to the solution via a dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the precipitated sodium iodide.
- Remove the acetone from the filtrate using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl N,N-diethyldithiocarbamate.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of Disulfiram Impurity 1 in active pharmaceutical ingredients (APIs) and final drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are the preferred methods.



Experimental Protocol: UPLC-MS/MS for the Quantification of Methyl N,N-diethyldithiocarbamate in Plasma

This protocol is based on a validated method for the determination of the Disulfiram metabolite in human plasma.[4]

Sample Preparation:

- To 500 μ L of plasma, add 20 μ L of the internal standard working solution (**Disulfiram Impurity 1-d10**).
- · Vortex the sample and then centrifuge.
- Perform solid-phase extraction (SPE) using a preconditioned Waters Oasis HLB 30mg cartridge.
- Wash the cartridge with LC-MS grade water, followed by 1% methanol in water.
- Elute the analyte and internal standard with 500 μL of LC-MS grade methanol.
- Add 250 μL of LC-MS grade water to the eluent before injection.

Chromatographic Conditions:

- System: Waters Acquity UPLC system
- Column: Waters HSS T3, 2.1 x 100 mm, 1.8 μm
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v)
- Flow Rate: 0.200 mL/min
- Injection Volume: 10 μL
- Run Time: 5 minutes



Mass Spectrometry Conditions:

• System: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

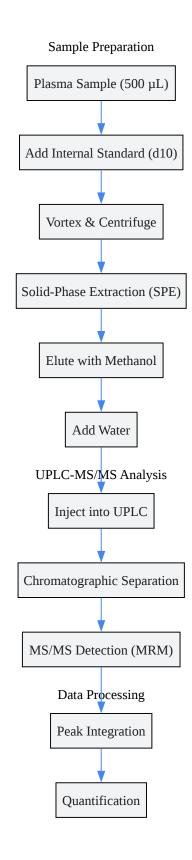
• Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Methyl N,N- diethyldithiocarbamate	148	100
Disulfiram Impurity 1-d10 (Internal Standard)	158	100

Experimental Workflow Diagram





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Caption: Workflow for the quantification of Methyl N,N-diethyldithiocarbamate in plasma.



Biological Significance and Signaling Pathway

Methyl N,N-diethyldithiocarbamate is not merely an impurity but also an active metabolite of Disulfiram. Its primary pharmacological action is the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol.

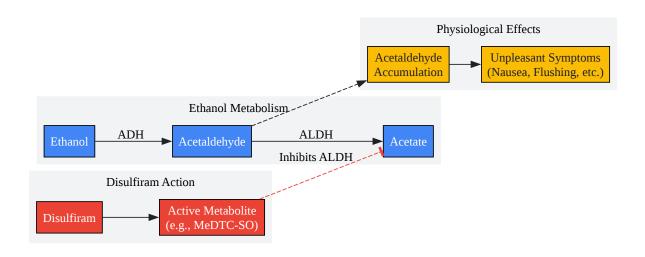
The accumulation of acetaldehyde following alcohol consumption in individuals treated with Disulfiram leads to unpleasant physiological effects, known as the Disulfiram-ethanol reaction, which serves as a deterrent to alcohol intake. The inhibitory mechanism involves the covalent modification of a critical cysteine residue within the active site of the ALDH enzyme by a metabolite of Disulfiram.

Table 3: Biological Activity Data

Parameter	Value	Reference
Target Enzyme	Aldehyde Dehydrogenase (ALDH)	[5]
Mechanism of Action	Irreversible inhibition	[5]
IC₅₀ (Disulfiram for rmALDH)	36.4 μΜ	[6]
IC ₅₀ (MeDTC-SO for rmALDH)	4.62 μΜ	[6]

Signaling Pathway of ALDH Inhibition





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Caption: Mechanism of Disulfiram-induced deterrence to alcohol consumption.

Conclusion

A thorough understanding of Disulfiram Impurity 1 (Methyl N,N-diethyldithiocarbamate) is essential for the development of safe and effective Disulfiram drug products. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological role. The use of its deuterated analog as an internal standard is critical for achieving accurate quantification in complex matrices. The detailed experimental protocols and diagrams are intended to be a valuable resource for researchers and scientists in the pharmaceutical industry.

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